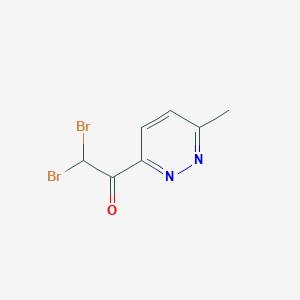
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone: is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridazin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(6-methylpyridazin-3-yl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction Reactions: Zinc dust and acetic acid or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic medium can be employed.
Major Products Formed:
Substitution Reactions: Products like 2-azido-1-(6-methylpyridazin-3-yl)ethanone, 2-thiocyanato-1-(6-methylpyridazin-3-yl)ethanone, and 2-methoxy-1-(6-methylpyridazin-3-yl)ethanone.
Reduction Reactions: 1-(6-methylpyridazin-3-yl)ethanone.
Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.
科学研究应用
Chemistry: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyridazines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds.
作用机制
The mechanism of action of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone and its derivatives depends on the specific biological or chemical context
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules or other chemical species.
Radical Reactions: Bromine atoms can generate radicals under certain conditions, leading to radical-mediated reactions.
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites or interacting with essential cofactors.
相似化合物的比较
1-(6-Methylpyridazin-3-yl)ethanone: The non-brominated analog of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone.
2,2-Dichloro-1-(6-methylpyridazin-3-yl)ethanone: A chlorinated analog with similar chemical properties but different reactivity.
2,2-Difluoro-1-(6-methylpyridazin-3-yl)ethanone: A fluorinated analog with distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart specific reactivity and properties. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and radical reactions. Additionally, the brominated structure may confer unique biological activities and interactions compared to its chlorinated or fluorinated analogs.
属性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(6-methylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Br2N2O/c1-4-2-3-5(11-10-4)6(12)7(8)9/h2-3,7H,1H3 |
InChI 键 |
CTEVGEMFEAWNKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(C=C1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


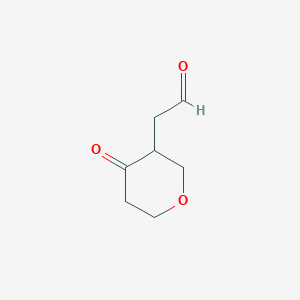
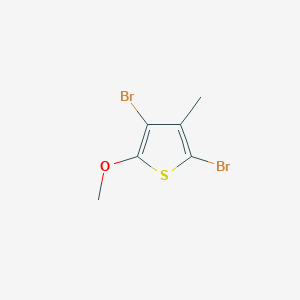
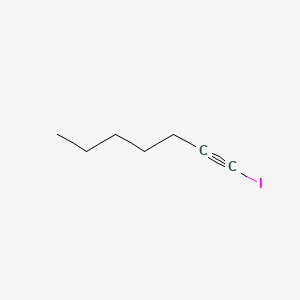





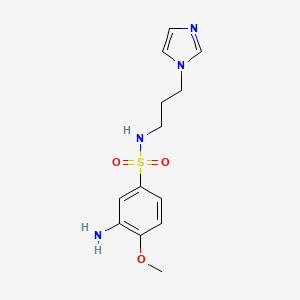
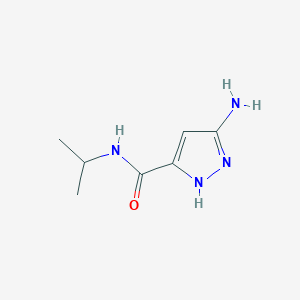

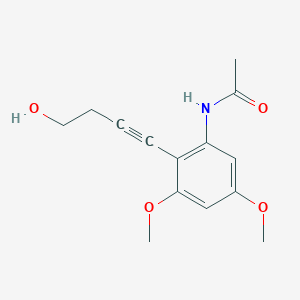
![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
